molecular formula C22H14ClF3N4O2S2 B2699828 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide CAS No. 392299-35-3

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

Cat. No.: B2699828
CAS No.: 392299-35-3
M. Wt: 522.95
InChI Key: MVQFIHAABDOOCY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound (CAS 392299-35-3, BA94507) has the molecular formula C22H14ClF3N4O2S2 (MW: 522.95 g/mol) . Its structure comprises a 1,3,4-thiadiazole core substituted at position 5 with a sulfanylmethyl group bearing a carbamoyl linkage to a 2-chloro-5-(trifluoromethyl)phenyl moiety. The thiadiazole ring is further functionalized at position 2 with a naphthalene-1-carboxamide group.

  • Alkylation of thiol-containing intermediates (e.g., 5-thioxo-4,5-dihydro-1,3,4-thiadiazoles) with alkyl halides in ethanol under basic conditions (KOH) .
  • Nucleophilic substitution reactions involving carbamoylmethyl sulfanyl groups .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O2S2/c23-16-9-8-13(22(24,25)26)10-17(16)27-18(31)11-33-21-30-29-20(34-21)28-19(32)15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQFIHAABDOOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then reacted with 1,3,4-thiadiazole-2-thiol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and carbamoyl groups in the compound are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductsNotes
Acidic hydrolysisHCl (concentrated), H₂O, heatNaphthalene-1-carboxylic acid + 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylsulfanyl)-1,3,4-thiadiazol-2-amineProceeds via cleavage of the amide bond.
Basic hydrolysisNaOH, H₂O/EtOH, refluxSame as above, with higher yields in polar aprotic solvents.

The trifluoromethyl group stabilizes intermediates through its strong electron-withdrawing effect, accelerating hydrolysis kinetics .

Oxidation of the Thioether Linkage

The sulfanyl (-S-) group connecting the carbamoyl and thiadiazole moieties can undergo oxidation to sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProduct
H₂O₂ (30%)Room temperature, acetic acidSulfoxide derivative
KMnO₄Acidic or neutral aqueous mediumSulfone derivative

Oxidation selectivity depends on reaction time and stoichiometry. The thiadiazole ring’s electron-deficient nature directs oxidation to the sulfur atom in the thioether.

Nucleophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is reactive toward nucleophilic substitution at the C-2 and C-5 positions due to electron deficiency.

NucleophileReagentsProduct
AminesR-NH₂, DMF, 60°C2-Amino-1,3,4-thiadiazole derivative
ThiolsR-SH, K₂CO₃, DCM5-Substituted thiadiazole

The chloro and trifluoromethyl groups on the phenyl ring further activate the thiadiazole toward nucleophilic attack .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the electron-rich positions (e.g., C-4 or C-5).

ReactionReagentsProduct
NitrationHNO₃, H₂SO₄Nitro-substituted naphthalene
SulfonationH₂SO₄, SO₃Naphthalene sulfonic acid derivative

The carboxamide group directs substitution to the para position relative to itself.

Reduction Reactions

The carboxamide group can be reduced to a amine under strong reducing conditions.

Reducing AgentConditionsProduct
LiAlH₄Dry THF, refluxN-(1,3,4-thiadiazol-2-yl)naphthalenemethylamine
BH₃·THFRoom temperaturePartial reduction to secondary alcohol

Selectivity depends on the steric bulk of the reducing agent.

Cycloaddition Reactions

The thiadiazole ring may participate in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

DipolarophileConditionsProduct
PhenylacetyleneCuI, DMF, 80°CTriazole-fused thiadiazole
AcetonitrileMicrowave irradiationImidazothiadiazole

These reactions are thermally driven and sensitive to solvent polarity.

Metal-Catalyzed Cross-Coupling

The chloro group on the phenyl ring enables Suzuki-Miyaura or Ullmann couplings.

CatalystConditionsProduct
Pd(PPh₃)₄K₂CO₃, DME/H₂OBiaryl derivatives
CuI, L-prolineDMSO, 100°CAryl ethers

The trifluoromethyl group remains inert under these conditions.

Scientific Research Applications

The compound exhibits significant biological properties that can be harnessed in therapeutic contexts. Its structure suggests potential interactions with biological targets such as enzymes and receptors involved in disease processes.

Antimicrobial Properties

Research has shown that derivatives related to naphthalene-1-carboxamide display promising antimicrobial activity. For instance, a series of ring-substituted naphthalene-1-carboxanilides demonstrated higher efficacy against Mycobacterium avium than standard antibiotics like rifampicin and ciprofloxacin. The most potent compounds had IC50 values significantly lower than those of conventional treatments, indicating their potential as novel antimycobacterial agents .

Protein Kinase Inhibition

The compound also shows promise as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways associated with various diseases, including cancer and inflammatory disorders. Naphthalene carboxamide derivatives have been identified as having dual inhibitory activities against both protein kinases and histone deacetylases, making them suitable candidates for treating conditions like autoimmune diseases and cancers .

Case Studies

Several studies have highlighted the applications of related compounds in real-world scenarios:

  • Antimycobacterial Efficacy : A study involving various naphthalene derivatives showed that certain compounds had up to three-fold greater activity against Mycobacterium avium compared to standard treatments. This suggests a potential application in developing new antimycobacterial therapies .
  • Cancer Treatment Potential : Another research effort focused on the dual inhibition properties of naphthalene carboxamide derivatives against protein kinases and histone deacetylases. These findings indicate a therapeutic avenue for treating cancers characterized by abnormal kinase activity .

Data Tables

Compound NameActivity TypeIC50 Value (μM)Reference
N-(2-Methoxyphenyl)naphthalene-1-carboxamideAntimycobacterial25
N-(3-fluorophenyl)naphthalene-1-carboxamideAntimycobacterial20
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamideProtein Kinase InhibitorNot specified

Mechanism of Action

The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name / ID Core Structure Substituents Key Features Potential Applications
Target Compound (BA94507) 1,3,4-Thiadiazole - Naphthalene-1-carboxamide (position 2)
- [2-Chloro-5-(trifluoromethyl)phenyl]carbamoylmethylsulfanyl (position 5)
High hydrophobicity; strong electron-withdrawing groups (Cl, CF₃) Antimicrobial, enzyme inhibition (e.g., kinase or protease targets)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-Thiadiazole - 4-Methoxybenzylsulfanyl (position 5)
- Acetamide linkage (position 2)
Methoxy group improves solubility; reduced steric bulk Antibacterial, anti-inflammatory
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide 1,3,4-Thiadiazole - 1,3-Benzodioxole-5-carboxamide (position 2)
- Oxoethylsulfanyl with 4-(trifluoromethyl)phenylamino (position 5)
Benzodioxole enhances metabolic stability; oxoethyl spacer may improve flexibility CNS-targeted therapies (e.g., neuroinhibition)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluoro-benzamide 1,3,4-Thiadiazole - 2,6-Difluorobenzamide (position 2)
- 2,4-Dichlorophenylcarbamoyl (position 5)
Dual halogenation (Cl, F) enhances halogen bonding; higher polarity Antifungal, herbicide development

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 1,3-benzodioxole analog () may resist oxidative metabolism due to its electron-rich aromatic system, whereas the target compound’s chloro and trifluoromethyl groups could slow cytochrome P450-mediated degradation.
  • Synthetic Accessibility : Analogs with simpler substituents (e.g., methylphenyl in ) are synthesized in higher yields (>90% ) compared to the target compound, which requires multi-step functionalization of the thiadiazole core.

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and data tables.

Chemical Structure

The compound features a complex structure that includes:

  • A naphthalene ring .
  • A thiadiazole moiety .
  • A trifluoromethyl group on the phenyl ring.

This unique combination of functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related naphthalene derivatives possess activity against various strains of bacteria including Mycobacterium avium and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
Naphthalene derivative 10.5M. avium
Naphthalene derivative 21.0S. aureus

The compound's structure allows it to interact effectively with bacterial membranes and metabolic pathways, enhancing its antimicrobial efficacy .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The presence of the thiadiazole ring is associated with various biological activities, including the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by inflammation .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of the compound. In vitro studies on human cell lines demonstrated that while some derivatives showed promising activity against cancer cells, they also exhibited varying degrees of toxicity.

CompoundIC50 (µg/mL)Cell Line
Compound A9.15THP-1 (leukemia)
Compound B7.0HeLa (cervical)

These findings indicate a need for further investigation into the balance between efficacy and toxicity for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiadiazole Ring : Known for enhancing lipophilicity and enabling better membrane penetration.
  • Trifluoromethyl Group : Increases metabolic stability and may enhance binding affinity to biological targets.

Research has shown that modifications in these groups can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in medicinal chemistry:

  • Antimycobacterial Activity : A study demonstrated that thiadiazole derivatives exhibited potent antimycobacterial effects against drug-resistant strains of Mycobacterium tuberculosis. The most active compounds reduced bacterial load significantly compared to standard treatments .
  • Anti-cancer Properties : Another investigation revealed that certain naphthalene-thiadiazole hybrids showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation, sulfanyl group introduction, and carbamoyl coupling. A controlled approach, as described for structurally similar polycyclic carboxamides (e.g., copolymerization of CMDA and DMDAAC in ), can be adapted. Optimize reaction conditions (e.g., temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For example, stepwise purification via column chromatography and monitoring intermediates by LC-MS ensures high purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (1H/13C) to confirm substituent positions (e.g., trifluoromethyl and chloro groups) and carboxamide linkage .
  • HRMS for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% as per ). Contaminants (e.g., unreacted intermediates) can be identified via retention time comparison .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina. Compare its structure to known inhibitors (e.g., marine-derived amides in with anti-QS activity). Parameterize the trifluoromethyl group’s electronegativity and the thiadiazole ring’s planarity to evaluate interactions with bacterial LuxR-type receptors or human kinase domains . Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Methodological Answer : Systematic SAR analysis requires synthesizing analogs with controlled modifications (e.g., replacing the sulfanyl group with oxygen or altering the naphthalene moiety). For example, highlights that trifluoromethyl and chloro substituents significantly enhance bioactivity in related agrochemicals. Use pairwise statistical comparisons (ANOVA) to isolate critical functional groups. Cross-reference with biological assays (e.g., cytotoxicity in ) to reconcile discrepancies .

Q. How to design assays for evaluating its anti-inflammatory or antimicrobial potential?

  • Methodological Answer :

  • Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-induced macrophages (IC50 values). Include positive controls (e.g., dexamethasone) and validate via Western blot for NF-κB pathway inhibition .
  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., P. aeruginosa) and Gram-positive strains. Test anti-biofilm activity via crystal violet staining, referencing marine sponge-derived amides in as benchmarks .

Q. What analytical techniques quantify stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor by HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products via LC-MS/MS.
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds .

Key Considerations for Experimental Design

  • Safety : Handle with PPE due to potential irritancy (unclassified hazards in ). Use fume hoods during synthesis.
  • Data Reproducibility : Document reaction parameters (e.g., solvent polarity, stirring rate) meticulously, as minor changes can alter yields ( ).
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate therapeutic indices from nonspecific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.